molecular formula C13H18Cl2N2O B3033928 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1266685-69-1

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B3033928
CAS RN: 1266685-69-1
M. Wt: 289.20
InChI Key: XVXUFLHLPIINEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride (3-CPP) is a versatile compound that has been used in a variety of scientific research applications. This molecule is a quaternary ammonium salt and is a member of a class of compounds known as piperazines. 3-CPP is known for its ability to act as an agonist or antagonist of various neurotransmitters, making it a useful tool for studying the effects of these chemicals on the body.

Mechanism of Action

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride acts as an agonist or antagonist of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It binds to the receptors of these neurotransmitters and modulates their activity, either increasing or decreasing their activity. This modulation of activity can have a variety of effects on the body, including altering behavior, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride depend on its use as an agonist or antagonist of various neurotransmitters. When used as an agonist, 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can increase the activity of the neurotransmitter, leading to an increase in the body's response to the chemical. When used as an antagonist, 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride can decrease the activity of the neurotransmitter, leading to a decrease in the body's response to the chemical.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride in lab experiments include its ability to act as an agonist or antagonist of various neurotransmitters, making it a useful tool for studying the effects of these chemicals on the body. Additionally, 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is easily synthesized and is relatively inexpensive to produce. The main limitation of using 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride in lab experiments is that it can only be used to study the effects of neurotransmitters, and not other chemicals or drugs.

Future Directions

For research using 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride include further study of its effects on behavior, mood, and cognition. Additionally, further research could be done to explore the effects of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride on other neurotransmitters, such as acetylcholine and glutamate. Additionally, further research could be done to explore the effects of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride on other drugs, such as antipsychotics and antidepressants. Finally, further research could be done to explore the potential therapeutic uses of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, such as its use as an anti-anxiety or antidepressant medication.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been used in a variety of scientific research applications. It has been used as an agonist or antagonist of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been used to study the effects of these chemicals on the body, including their effects on behavior, mood, and cognition. Additionally, 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has been used to study the effects of drugs on the body, including the effects of antipsychotics and antidepressants.

properties

IUPAC Name

3-(4-chlorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUFLHLPIINEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.